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Compound of Interest

[1-

Compound Name:
(Methylamino)cyclooctyllmethanol

CAS No.: 1184824-08-5

Cat. No.: B2373261

Get Quote

Molecular Profile & Structural Context

Compound Name: [1-(Methylamino)cyclooctyllmethanol Molecular Formula: Cio0H21NO
Molecular Weight: 171.28 g/mol Core Scaffold: Cyclooctane ring (8-membered) Functional
Groups: Secondary amine (N-methyl), Primary alcohol (hydroxymethyl) attached to the same
quaternary carbon (C1).[1]

Structural Significance

This molecule belongs to the class of gem-disubstituted amino alcohols.[1] The cyclooctane
ring introduces unique conformational flexibility (boat-chair/crown conformations) compared to
the more rigid cyclohexyl analogs.[1] The steric bulk at the quaternary center (C1) significantly
influences the chemical shifts of adjacent protons and carbons, serving as a diagnostic marker
in NMR analysis.[1]

Synthesis & Impurity Profile
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Understanding the synthesis is critical for interpreting spectroscopic data, particularly for
identifying solvent residuals or side-product peaks.[1]

Primary Synthetic Pathway (Strecker-Type)

The most common route involves the reaction of cyclooctanone with methylamine and a
cyanide source (e.g., TMSCN), followed by reduction.[1]

o Condensation: Cyclooctanone + MeNHz + TMSCN
-aminonitrile intermediate.[1]
e Reduction:

-aminonitrile + LiAlH4

[1-(Methylamino)cyclooctyllmethanol.[1]

Common Impurities (Spectroscopic Flags)

e Cyclooctanone (Starting Material): Look for C=0 stretch in IR (~1700 cm~?) and
-protons in NMR (~2.4 ppm).[1]

» [1-Aminocyclooctylimethanol (Demethylated Analog): Lack of N-Me singlet in NMR.[1]

e Solvents: THF (1.85, 3.76 ppm) or Diethyl Ether (1.2, 3.48 ppm) often co-crystallize or
remain trapped due to the viscous nature of amino alcohols.[1]

Spectroscopic Data Analysis[1][2]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs (Chloroform-d) is the standard solvent.[1] Reference: TMS (

0.00 ppm).[1]

H NMR (Proton) Profile

The spectrum is characterized by the distinct N-methyl singlet and the symmetry of the
cyclooctyl ring (unless chiral derivatization is used).[1]
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Shift (
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Structural
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3.30-3.45

Singlet (s)

2H

CH2-OH

Diagnostic peak.
May appear as
an AB quartet if
the environment
is chiral or

restricted.[1]

2.35-2.45

Singlet (s)

3H

N-CHs

Sharp singlet.[1]
Shifts downfield
(~2.7 ppm) if
protonated (salt
form).[1]

1.50-1.80

Multiplet (m)

14H

Ring CH:2

Cyclooctane ring
protons.[1] Often
appear as broad
overlapping
multiplets due to
rapid
conformational

exchange.[1]

25-3.0

Broad (br)

2H

OH/NH

Exchangeable
protons.[1]
Position varies
with
concentration
and water

content.[1]

Technical Note: The cyclooctane ring protons typically resolve into three zones: the

-ring protons (C2/C8) are slightly deshielded (~1.6-1.8 ppm) compared to the

and
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protons (1.4-1.6 ppm).[1]

C NMR (Carbon) Profile

The quaternary carbon (C1) is the most critical confirmation of the gem-disubstituted structure.

[1]

Shift (
Type Assignment Structural Insight
ppm)
Deshielded by
68.0 - 70.0 CH2 CH2-OH
oxygen.[1]
Quaternary center.[1]
) Deshielded by both N
60.0 - 62.0 C (Quat) C1 (Ring)
and C-O attachments.
[1]
Methyl carbon on
30.0-32.0 CHs N-CHs _
nitrogen.[1]
30.0 - 31.0 CH:2 C2/C8 (Ring) -carbons to the

quaternary center.[1]

Remaining ring
25.0-28.0 CH:2 C3-C7 (Ring) carbons (often
overlapping).[1]

B. Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]
The IR spectrum is dominated by hydrogen bonding networks typical of amino alcohols.[1]

e 3200 — 3400 cm~1 (Broad, Strong): O-H and N-H stretching vibrations.[1] In neat samples,
these bands merge due to extensive intermolecular H-bonding.[1]

e 2850 — 2930 cm~1 (Strong): C-H stretching (asymmetric and symmetric) of the cyclooctyl ring
and methyl groups.[1]
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e 1450 — 1470 cm~* (Medium): CH2 scissoring / N-Me deformation.[1]

e 1050 — 1080 cm~1 (Strong): C-O primary alcohol stretch.[1] This is a crucial confirmation of
the reduction step.

C. Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) or El (Electron Impact).[1]

Fragmentation Logic (EI-MS)

Amino alcohols undergo characteristic

-cleavage.[1]

e Molecular lon (M+): m/z 171 (Weak intensity in El, strong [M+H]* in ESI).[1]
e Base Peak (M - 31): m/z 140.[1]
o Mechanism:[1][2][3] Loss of the hydroxymethyl group (
CH20H).[1] The charge is stabilized by the nitrogen lone pair, forming an iminium ion:[1]
o [Cyclooctyl]=N*+(H)Me[1]

e Secondary Fragment: m/z ~112 (Loss of Cz2Ha4 from the ring or further breakdown of the
iminium species).[1]

Visualization of Fragmentation Pathway[1]

The following diagram illustrates the primary fragmentation pathway observed in Mass
Spectrometry, confirming the structural connectivity.
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Figure 1: Primary mass spectral fragmentation pathway via alpha-cleavage of the
hydroxymethyl group.[1]

Experimental Validation Protocol

To ensure data integrity during your own characterization, follow this self-validating protocol:

o Solubility Check: Dissolve 5 mg in CDCls. If turbidity persists (common with salts), add 1
drop of CDsOD or use DMSO-ds.[1] Note: DMSO will shift OH/NH peaks significantly.[1]

e D20 Shake: Run standard *H NMR. Add 1 drop D20 and shake.[1]

o Observation: The broad peak at 2.5-3.0 ppm (OH/NH) must disappear.[1] If the CH2-OH
signal (3.35 ppm) simplifies or shifts, it confirms coupling to the OH proton.[1]

e HMQC/HSQC Correlation: Correlate the proton singlet at ~2.4 ppm (N-Me) with the carbon
signal at ~31 ppm to distinguish it from ring protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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